7-Fluoro-5-methyl-1H-indole (CAS 442910-91-0) is a specialized, dual-substituted heterocyclic building block utilized in advanced medicinal chemistry and agrochemical development. By combining an electron-donating 5-methyl group with an electron-withdrawing 7-fluoro substituent, this compound offers a tightly controlled electronic profile and enhanced metabolic stability compared to monosubstituted indoles. It serves as a critical precursor for synthesizing indole-2-carboxamides, indole-3-acetic acid prodrugs, and PB2 polymerase inhibitors. The strategic placement of the fluorine atom at the C7 position acts as an oxidation-resistant bioisostere for nitrogen in azaindoles, providing crucial hydrogen-bond acceptor properties while blocking enzymatic degradation pathways, making it an essential raw material for drug discovery programs requiring targeted pharmacokinetic profiles [1].
Substituting 7-fluoro-5-methyl-1H-indole with simpler analogs like 5-methylindole or 7-azaindole frequently results in downstream failure during pharmacokinetic optimization. While 5-methylindole provides the necessary lipophilic anchor for target binding, its unsubstituted C7 position remains a critical metabolic soft spot susceptible to rapid CYP450-mediated hydroxylation, leading to high microsomal clearance[1]. Conversely, attempting to use 7-azaindole to achieve hydrogen-bonding at the 7-position introduces severe liabilities, including high off-target kinase activity and rapid degradation by aldehyde oxidase [2]. Procurement of the exact 7-fluoro-5-methyl-1H-indole scaffold is therefore strictly necessary to simultaneously lock the molecule in an active conformation, provide the C-F bond as a stable hydrogen-bond acceptor, and structurally block C7 oxidation.
In the development of influenza PB2 inhibitors, researchers utilized 7-fluoro-substituted indoles as bioisosteres for the 7-azaindole scaffold. The C-F bond effectively mimics the hydrogen-bond acceptor role of the azaindole nitrogen but drastically alters the degradation profile. Derivatives synthesized from 7-fluoro-5-methyl-1H-indole and related 7-fluoroindoles demonstrated a complete lack of aldehyde oxidase metabolism, a major vulnerability of 7-azaindoles. Furthermore, the 7-fluoro substitution significantly reduced off-target kinase activity, with optimized fluoroindole derivatives showing no inhibition across a panel of 59 kinases (including GSK3β at 1 μM), compared to the highly promiscuous azaindole baselines [1].
| Evidence Dimension | Off-target kinase activity and Aldehyde Oxidase metabolism |
| Target Compound Data | 7-Fluoroindole derivatives: No aldehyde oxidase metabolism; inactive against 59 off-target kinases (at 1 μM) |
| Comparator Or Baseline | 7-Azaindole baseline: High susceptibility to aldehyde oxidase and broad kinase promiscuity |
| Quantified Difference | Elimination of aldehyde oxidase liability and >50-fold reduction in off-target kinase binding |
| Conditions | In vitro kinase panel (59 kinases) and human liver microsome stability assays |
Procuring the 7-fluoro-substituted scaffold allows developers to bypass the toxicity and rapid clearance associated with azaindoles while maintaining target affinity.
During the optimization of 1H-indole-2-carboxamides for anti-Trypanosoma cruzi activity, the substitution pattern on the indole core was found to strictly dictate target affinity. Compounds synthesized with small, aliphatic, electron-donating groups at the 5-position, such as the methyl group found in 7-fluoro-5-methyl-1H-indole, achieved peak intracellular amastigote potency. Specifically, 5-methyl and 5-cyclopropyl derivatives achieved pEC50 values between 5.4 and 6.2. In stark contrast, substituting the core with electron-withdrawing groups (like halogens or CF3) at the 5-position resulted in inactive compounds with pEC50 < 4.2. The 5-methyl group is therefore quantitatively essential for driving target engagement in this chemical series [1].
| Evidence Dimension | In vitro antiparasitic potency (pEC50 against T. cruzi amastigotes) |
| Target Compound Data | 5-Methyl substituted indole derivatives: pEC50 = 5.4 to 6.2 |
| Comparator Or Baseline | 5-Electron-withdrawing substituted indoles (e.g., CF3): pEC50 < 4.2 |
| Quantified Difference | >1.2 to 2.0 log increase in potency (15- to 100-fold more active) |
| Conditions | Intracellular amastigote assay (strain X10/7 A1) |
Buyers synthesizing indole-2-carboxamide libraries must prioritize the 5-methyl substitution to ensure baseline biological activity before optimizing for solubility.
7-Fluoro-5-methyl-1H-indole is a critical precursor for synthesizing substituted indole-3-acetic acid (IAA) derivatives used in antibody-directed enzyme prodrug therapy (ADEPT). The combination of a 5-methyl group and a 7-fluoro group fine-tunes the oxidation potential of the indole ring. Patents covering these therapies demonstrate that specific halogenated and methylated IAA derivatives exhibit a significantly greater cytotoxic effect on neoplastic cell lines when activated by peroxidases, leaving fewer surviving cells compared to the unsubstituted indole-3-acetic acid baseline. The dual substitution ensures the prodrug is a highly efficient substrate for localized horseradish peroxidase (HRP) activation while remaining non-toxic in its unactivated state [1].
| Evidence Dimension | Cytotoxic efficacy upon peroxidase activation |
| Target Compound Data | Fluoro/Methyl-substituted indole-3-acetic acids: Enhanced targeted cytotoxicity |
| Comparator Or Baseline | Unsubstituted indole-3-acetic acid: Lower baseline cytotoxicity upon activation |
| Quantified Difference | Significantly lower surviving cell fraction under identical peroxidase concentrations |
| Conditions | V79 cell line in vitro assay with 1.2 μg/L Horseradish Peroxidase (HRP) |
For prodrug development, the specific electronic tuning provided by the 7-fluoro-5-methyl substitution is required to maximize localized tumor cell killing.
Because the 7-fluoro substitution acts as an oxidation-resistant bioisostere for 7-azaindole, 7-fluoro-5-methyl-1H-indole is the exact starting material required for synthesizing antiviral (e.g., influenza PB2) and targeted kinase inhibitors. It prevents rapid clearance by aldehyde oxidase while retaining critical hydrogen-bonding interactions [1].
The 5-methyl group is strictly required to achieve high pEC50 values against Trypanosoma cruzi. Procurement of this specific building block allows medicinal chemists to lock in the required potency while using the 7-fluoro position to block CYP450-mediated hydroxylation during hit-to-lead optimization[2].
7-Fluoro-5-methyl-1H-indole is utilized to synthesize substituted indole-3-acetic acids that serve as highly efficient substrates for horseradish peroxidase. This makes it a critical raw material for developing targeted cancer therapies where the prodrug must remain inert systemically but activate rapidly in the tumor microenvironment [3].
Corrosive;Irritant